molecular formula C5H9N B2477191 5-Azaspiro[2.3]hexane CAS No. 39599-52-5

5-Azaspiro[2.3]hexane

Cat. No.: B2477191
CAS No.: 39599-52-5
M. Wt: 83.134
InChI Key: RHVACWSWOHDPBX-UHFFFAOYSA-N
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Description

5-Azaspiro[2.3]hexane is a strained spiro heterocycle of significant interest in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure, featuring fused azetidine and cyclopropyl rings, makes it a valuable non-classical bioisostere for flat, aromatic rings and other saturated heterocycles . The incorporation of this scaffold into lead compounds is sought to improve key physicochemical properties, such as reducing lipophilicity and enhancing metabolic stability, which are critical for developing effective pharmaceutical agents . The primary research value of this compound lies in its ability to serve as a rigid, sp 3 -rich building block that populates underexplored chemical space. The high ring strain of the cyclopropyl component contributes to greater bond strength and stability against oxidative metabolism, while the well-defined exit vectors allow for precise positioning of substituents in three dimensions . This compound is part of a growing class of strained spirocycles used in scaffold hopping and conformational restriction strategies to escape "flatland" in drug design . Researchers utilize this chemical core as a precursor for further functionalization, such as the synthesis of carboxamide derivatives and carboxylic acid derivatives , to explore its full potential as a bioisostere. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-5(1)3-6-4-5/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVACWSWOHDPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 5-azaspiro[2.3]hexane scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Azaspiro[2.3]hexane Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold, a unique three-dimensional (3D) motif, is rapidly gaining traction in medicinal chemistry as a bioisosteric replacement for traditional saturated heterocycles like piperidine. Its inherent rigidity and novel exit vectors offer a compelling strategy to escape flatland and explore new chemical space, potentially enhancing target engagement and optimizing pharmacokinetic profiles. This guide provides a deep dive into the core physicochemical properties of the this compound system, offering both theoretical understanding and practical methodologies for its characterization. As a self-validating framework, this document is designed to empower research teams to make informed decisions when incorporating this promising scaffold into drug discovery pipelines.

The Strategic Value of the this compound Core

In the quest for novel drug candidates with improved efficacy and developability, medicinal chemists are increasingly turning to complex, three-dimensional scaffolds.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[2][3] Their rigidified conformations reduce the entropic penalty of binding to biological targets and project substituents into well-defined regions of 3D space.[1][2]

The this compound scaffold, which combines a strained cyclopropane ring with an azetidine, offers distinct advantages:

  • Enhanced Three-Dimensionality: The quaternary spiro-carbon atom increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[3] This inherent 3D nature allows for more precise and novel interactions with protein binding sites.[2]

  • Novel Chemical Space: Compared to more common scaffolds, this compound analogues occupy a less crowded intellectual property and chemical space, presenting new opportunities for innovation.[4]

  • Bioisosteric Potential: This scaffold is being explored as a conformationally "frozen" or constrained analogue for key endogenous ligands and as a bioisostere for piperidine, potentially offering improved metabolic stability and reduced off-target effects.[5][6]

A comprehensive understanding of its physicochemical properties is paramount to successfully leveraging this scaffold. Properties such as lipophilicity, solubility, basicity (pKa), and metabolic stability are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Characterizing the Core Physicochemical Properties

The journey of a drug candidate from discovery to clinic is heavily influenced by its physicochemical profile. Below, we dissect the key properties of the this compound scaffold and provide robust protocols for their evaluation.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Expert Insights: For the this compound scaffold, the inherent sp³ character is expected to confer lower lipophilicity compared to analogous aromatic systems.[2] However, the nitrogen atom's basicity means that at physiological pH (7.4), the molecule will be protonated, making LogD the more relevant parameter. The strategic placement of substituents can be used to finely tune the LogD value into the optimal range of 1-3 for many drug targets.

Predicted and Experimental Data:

CompoundFormulaMW ( g/mol )Calculated LogPSource
This compoundC₅H₉N83.130.2[8]
5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acidC₇H₁₁NO₂141.170.0227[9]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This classic method directly measures the distribution of the compound between n-octanol and a buffered aqueous phase.

  • Preparation of Solutions:

    • Prepare a 100 mM phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by shaking it with the PBS buffer (1:1 v/v) for 24 hours, then allow the layers to separate. Use the n-octanol-saturated buffer and buffer-saturated n-octanol for the experiment.

    • Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO) at 10 mM.

  • Partitioning:

    • In a glass vial, add 1 mL of the buffer-saturated n-octanol and 1 mL of the n-octanol-saturated PBS.

    • Spike in the test compound from the stock solution to a final concentration of ~50 µM.

    • Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation & Analysis:

    • Centrifuge the vial at >2000g for 15-30 minutes to ensure complete separation of the two phases.

    • Carefully sample a known volume from both the aqueous and n-octanol layers.

    • Quantify the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation:

    • Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Causality Behind Choices: Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would skew the concentration measurements. Centrifugation ensures that micro-emulsions do not interfere with accurate sampling of the distinct phases.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The sp³-rich nature of spirocycles is generally expected to improve aqueous solubility compared to flat, aromatic counterparts.[2]

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock, providing a rapid assessment for early-stage discovery.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Assay Plate Setup:

    • Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well microplate.

    • Add 2 µL of the DMSO stock solution to the buffer (this 1:100 dilution minimizes DMSO-induced solubility artifacts). This creates the highest concentration to be tested (100 µM).

    • Perform serial dilutions directly in the plate to generate a range of concentrations.

  • Incubation & Measurement:

    • Seal the plate and shake for 2 hours at room temperature to allow for precipitation to reach equilibrium.

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which the turbidity signal significantly deviates from the baseline of soluble compound solutions.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilute Add 2 µL Stock & Serially Dilute stock->dilute plate 96-Well Plate with 198 µL PBS (pH 7.4) plate->dilute shake Incubate & Shake (2h) dilute->shake read Read Turbidity (Nephelometer) shake->read plot Plot Turbidity vs. Concentration read->plot determine Determine Precipitation Point plot->determine result Kinetic Solubility Value determine->result

Caption: Workflow for nephelometric kinetic solubility assay.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For the this compound scaffold, the basicity of the azetidine nitrogen is the most important ionization event. The pKa dictates the charge state of the molecule at different physiological pH values, profoundly impacting solubility, permeability, and target binding (e.g., through cation-π interactions).[10]

Expert Insights: The pKa of the azetidine nitrogen in the this compound core is expected to be that of a typical secondary amine, likely in the range of 9-11. However, substitution on the rings can modulate this value through inductive and steric effects. Understanding and controlling this pKa is a key aspect of lead optimization.

Experimental Protocol: Potentiometric Titration

This gold-standard method provides a highly accurate pKa value by monitoring pH changes during titration with an acid or base.

  • System Setup:

    • Use a temperature-controlled titration vessel and a calibrated, high-precision pH electrode.

    • Maintain an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric CO₂.

  • Sample Preparation:

    • Accurately weigh ~1-5 mg of the test compound and dissolve it in a known volume of an appropriate solvent (e.g., methanol or water) with a constant ionic strength (e.g., 0.15 M KCl).

  • Titration:

    • If the compound is a free base, titrate with a standardized solution of HCl (e.g., 0.1 M). If it's a salt (e.g., HCl salt), titrate with a standardized, carbonate-free NaOH solution (e.g., 0.1 M).

    • Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.

    • Alternatively, use specialized software to analyze the first derivative of the titration curve (dpH/dV) to precisely locate the equivalence point.

Metabolic Stability

Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[11] High metabolic stability is crucial for achieving a suitable in vivo half-life and oral bioavailability.[7][] The rigid, sp³-rich nature of spirocyclic scaffolds can block or shield potential sites of metabolism, often leading to improved stability compared to more flexible or planar analogues.[3][13]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for assessing phase I metabolic liability in early discovery.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 2X NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM solution of the test compound in the same buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM and the test compound solution to 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound. The final protein concentration should be ~0.5 mg/mL.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard).

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the resulting line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Workflow for Microsomal Stability Assay

G cluster_setup Incubation Setup (37°C) cluster_reaction Reaction & Quenching cluster_analysis Analysis & Calculation microsomes Liver Microsomes start Initiate Reaction microsomes->start compound Test Compound compound->start nadph NADPH System nadph->start quench Quench at Time Points (0, 5, 15, 30, 60 min) with ACN + IS start->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calc Calculate t½ and CLint lcms->calc result Metabolic Stability Profile calc->result

Caption: Workflow for in vitro liver microsomal stability assay.

Integrated Physicochemical Assessment Strategy

An efficient drug discovery program evaluates key properties in parallel. The relationship between the scaffold's structure and its resulting properties is not always linear, and a holistic view is required.

Conceptual Relationship Diagram

G cluster_props Physicochemical Properties cluster_adme In Vivo Consequences (ADME) scaffold This compound Core Structure logd Lipophilicity (LogD) scaffold->logd sol Aqueous Solubility scaffold->sol pka Basicity (pKa) scaffold->pka metstab Metabolic Stability scaffold->metstab perm Permeability logd->perm dist Distribution logd->dist bioav Bioavailability sol->bioav pka->sol pka->perm clear Clearance metstab->clear perm->bioav clear->bioav

Caption: Interplay of core properties and their ADME impact.

Conclusion

The this compound scaffold represents a valuable tool for modern medicinal chemists aiming to design drug candidates with superior properties. Its unique 3D geometry and constrained nature provide a solid foundation for optimizing potency, selectivity, and pharmacokinetics. By systematically applying the robust experimental and analytical frameworks detailed in this guide, research organizations can effectively characterize novel analogues, understand structure-property relationships, and ultimately accelerate the progression of innovative therapeutics. This self-validating approach, grounded in first principles of physicochemical science, is essential for unlocking the full potential of this exciting molecular architecture.

References

  • Synthesis of monoprotected 5‐azaspiro[2.3]hexane‐1‐amine derivatives 2 and 3. ANGEW CHEM INT EDIT.
  • Physicochemical Property Prediction. BOC Sciences.
  • Bergazin, T. D. Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
  • Bechi, B. et al. (2014). Stereocontrolled synthesis of this compound derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed.
  • Bechi, B. et al. (2014). Stereocontrolled synthesis of this compound derivatives as conformationally "frozen" analogues of L-glutamic acid. ResearchGate.
  • This compound hydrochloride. Sigma-Aldrich.
  • This compound. PubChem.
  • Spiro-, Poly- and Bicyclic Screening Compound Library. Life Chemicals.
  • Zheng, Z. & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • 5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid. ChemScene.
  • Patel Singh. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing SL.
  • Di, L. & Kerns, E. H. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Metabolic Stability Testing. BOC Sciences.

Sources

5-Azaspiro[2.3]hexane: A Strategic Bioisostere in Medicinal Chemistry

[1]

Executive Summary

The This compound scaffold represents a "contracted" spirocyclic motif that serves as a conformationally restricted bioisostere for piperidine, morpholine, and gem-dimethyl-substituted amines. Unlike the widely utilized 2-azaspiro[3.3]heptane, this smaller [2.3] system offers a unique chemical vector space and a distinct metabolic profile. Its incorporation into drug candidates is primarily driven by the need to:

  • Modulate Basicity: Fine-tune pKa while maintaining hydrogen bond acceptor/donor capability.

  • Enhance Metabolic Stability: Reduce liability to oxidative metabolism via conformational restriction and steric shielding.

  • Secure IP Space: Navigate crowded patent landscapes by replacing common saturated heterocycles with spirocyclic equivalents.

Structural & Physicochemical Profile

Structural Geometry and Vector Analysis

The this compound consists of an azetidine ring spiro-fused to a cyclopropane ring. This fusion creates a rigid, orthogonal geometry.

  • Exit Vectors: Unlike the chair conformation of piperidine (109.5° bond angles), the azetidine ring is nearly planar (puckered), and the spiro-cyclopropane moiety forces substituents into a specific orientation relative to the nitrogen lone pair.

  • Conformational Rigidity: The spiro junction "freezes" the conformation, reducing the entropic penalty upon binding to a protein target.

Bioisostere_LogicPiperidinePiperidine(Flexible, Chair)SpiroThis compound(Rigid, Orthogonal Vectors)Piperidine->SpiroRing Contraction& RigidificationGemDimethylGem-dimethyl Amine(Rotatable, Steric bulk)GemDimethyl->SpiroCyclization(Tying back methyls)TargetImproved Potency/Selectivity(Lower Entropic Cost)Spiro->TargetOptimized Fit

Figure 1: Bioisosteric replacement logic transforming flexible amines into the rigid this compound scaffold.

Physicochemical Properties Table

A comparative analysis of this compound against common analogues highlights its unique position.

PropertyPiperidineAzetidineThis compoundImpact in MedChem
Ring Size 644 (Spiro)Reduced molecular volume; distinct shape.
pKa (Calc.) ~11.2~11.3~10.5 - 11.0 Slightly reduced basicity due to inductive effect of the strained spiro-carbon.
LogP 0.840.25~0.6 - 0.9 Increases lipophilicity vs azetidine; comparable to piperidine but more compact.
Csp³ Fraction 1.01.01.0 Maintains high Fsp³ (Escape from Flatland).
Metabolic Liability High (α-oxidation)Mod/HighLow/Mod Spiro-center sterically hinders approach of CYP450 to the ring system.

Synthetic Methodologies

Accessing the this compound core requires navigating high ring strain. The most robust route involves the construction of the spiro-cyclopropane onto a pre-existing 3-methyleneazetidine or 3-azetidinone precursor.

Primary Route: Rhodium-Catalyzed Cyclopropanation

This protocol is favored for its scalability and ability to introduce functional groups (e.g., esters) on the cyclopropane ring.

Mechanism:

  • Olefination: Conversion of N-protected 3-azetidinone to 3-methyleneazetidine using Tebbe reagent or Wittig conditions.

  • Cyclopropanation: Rhodium(II)-catalyzed decomposition of a diazoacetate generates a metal-carbene, which inserts into the exocyclic double bond.

Synthesis_WorkflowStartN-Boc-3-azetidinoneStep1Olefination(Tebbe Reagent or Ph3P=CH2)Start->Step1Inter1N-Boc-3-methyleneazetidineStep1->Inter1Yield: ~70-80%Step2Cyclopropanation(Ethyl diazoacetate, Rh2(OAc)4)Inter1->Step2ProductEthyl 5-(tert-butoxycarbonyl)-This compound-1-carboxylateStep2->ProductCarbene Insertion(trans-selectivity)DerivHydrolysis/Deprotection-> Final Building BlockProduct->Deriv

Figure 2: Synthetic route to functionalized this compound building blocks.

Detailed Experimental Protocol

Target: 5-(tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid

Step 1: Synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate

  • Setup: Flame-dry a 500 mL round-bottom flask under argon.

  • Reagents: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

  • Base: Add n-BuLi (1.2 equiv) dropwise at 0°C. Stir for 1 hour to generate the ylide (yellow/orange color).

  • Addition: Cool to -78°C. Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in THF dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1][2] Dry over MgSO₄ and concentrate. Purify via silica flash chromatography (Hexane/EtOAc 9:1).

Step 2: Rhodium-Catalyzed Cyclopropanation

  • Setup: In a pressure tube or round-bottom flask, dissolve the methyleneazetidine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst: Add Rh₂(OAc)₄ (1-2 mol%).

  • Addition: Add ethyl diazoacetate (1.5 equiv) dropwise via syringe pump over 4-6 hours to prevent dimerization. Note: Evolution of N₂ gas.

  • Reaction: Stir at RT for 16 hours.

  • Purification: Concentrate and purify via silica chromatography. The product is typically a mixture of diastereomers (cis/trans relative to the carbamate), often separable by column.

Strategic Applications & Case Studies

Bioisosteric Replacement of Piperidine

In the optimization of Mu-Opioid Receptor (MOR) ligands, the replacement of a 4-substituted piperidine with this compound has been shown to maintain potency while reducing molecular weight and altering the vector of the substituent.

  • Outcome: The spiro-analogue (Compound 47 in literature) showed a pAct of 6.54, validating the scaffold as a viable piperidine surrogate [1].

Conformationally "Frozen" Amino Acids

The this compound core has been successfully used to create "frozen" analogues of L-Glutamic Acid .[3][4]

  • Rationale: By incorporating the amino acid backbone into the spiro system, rotation around the C3-C4 bond (present in azetidine analogues) is restricted.[2][3][5]

  • Result: This leads to high-affinity ligands for glutamate receptors (iGluRs/mGluRs) with enhanced selectivity due to the rigid definition of the pharmacophore [2].

Decision Matrix: When to Use This Scaffold

Use the following logic to determine if this compound is appropriate for your lead optimization:

Decision_TreeQ1Is the current leada piperidine orazetidine?Q2Is there a metabolichotspot at thealpha-carbon?Q1->Q2YesQ3Is the vector/angleoptimal for binding?Q2->Q3NoAction1Consider this compoundto block metabolismQ2->Action1Yes (High Cl_int)Action2Use to rigidifyand lock conformationQ3->Action2No (Need rigidity)Action3Stick to Piperidine(Check solubility)Q3->Action3Yes (Vector is good)

Figure 3: Decision matrix for deploying this compound in lead optimization.

References

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues . Angewandte Chemie International Edition, 2025.[6]

  • Stereocontrolled synthesis of this compound derivatives as conformationally "frozen" analogues of L-glutamic acid . Beilstein Journal of Organic Chemistry, 2014, 10, 1114–1120.[1][4]

  • 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation . Enamine/ChemRxiv, 2025.

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist . ACS Medicinal Chemistry Letters, 2017.

Methodological & Application

Incorporating 5-Azaspiro[2.3]hexane Scaffolds into DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

This guide details the methodology for incorporating 5-azaspiro[2.3]hexane into DNA-Encoded Libraries (DELs).[1][2] As drug discovery shifts away from flat, sp2-rich aromatic structures ("Escape from Flatland"), spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp3) character and improving physicochemical properties such as solubility and metabolic stability.[3]

The this compound moiety acts as a rigidified, bioisosteric replacement for piperidine or morpholine. However, its incorporation into DELs presents specific challenges regarding ring strain, secondary amine nucleophilicity, and DNA compatibility. This document provides validated protocols for amide coupling , reductive amination , and nucleophilic aromatic substitution (S_NAr) , ensuring high library fidelity without compromising DNA tag integrity.

Chemical Rationale & Scaffold Properties[1][2][4][5]

The this compound scaffold consists of a cyclopropane ring fused to an azetidine ring at a single carbon atom.[2]

PropertyValue / DescriptionImpact on DEL Synthesis
Geometry Rigid, 3D spirocyclicDefined exit vectors; reduces entropy loss upon binding.[1][2][4]
Basicity (pKa) ~9.5 - 10.5 (Secondary Amine)Requires buffering (pH 9–10) for nucleophilic activity on DNA.
Lipophilicity Low LogP (~0.[1][2][4][5]2)Improves water solubility of the final library members.
Reactivity Sterically constrained 2° amineSlower kinetics than primary amines; requires high-efficiency coupling reagents (e.g., DMT-MM, BTC).[1][2][4]
Stability Strained 4-membered ringStable under standard DEL conditions; avoid strong Lewis acids or temps >90°C.
General Considerations for DNA Compatibility

To maintain the integrity of the DNA barcode (encoding amplifiability), all reactions must adhere to the following "Golden Rules" of DEL synthesis:

  • pH Window: Maintain pH between 4.5 and 11.0. (Avoid depurination at low pH or strand hydrolysis at high pH).[1][2][4]

  • Solvent Tolerance: DNA is stable in DMSO, DMF, and DMAc, but precipitation requires aqueous conditions.

  • Concentration: High effective molarity is achieved by using excess small molecule building blocks (20–500 equivalents) relative to the DNA-tagged substrate.[1][2][4]

Experimental Protocols
Workflow Visualization

The following diagram illustrates the integration of the spirocyclic scaffold into a standard "Split-and-Pool" DEL synthesis cycle.

DEL_Workflow cluster_spiro Spirocycle Insertion Point Start DNA-Headpiece (Primer) Cycle1 Cycle 1: Scaffold Install (Spirocycle) Start->Cycle1 Chemical Step Encode1 Enzymatic Ligation (Tag 1) Cycle1->Encode1 Encoding Pool Pool & Split Encode1->Pool Cycle2 Cycle 2: Diversification (R-Group) Pool->Cycle2 Chemical Step Encode2 Enzymatic Ligation (Tag 2) Cycle2->Encode2 Encoding Final Final DEL Library Encode2->Final

Caption: Integration of this compound (Cycle 1) into a split-and-pool DNA-encoded library workflow.

Protocol A: Acylation (Amide Bond Formation)

Use Case: Attaching the this compound secondary amine to a DNA-conjugated carboxylic acid.[1][2][4]

Mechanism: Secondary amines on DNA are sterically hindered.[1][2] Standard EDC/sNHS often fails.[1][2] We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for high-yielding aqueous coupling.[1][2][4]

Materials:

  • DNA-Carboxylate conjugate (1 mM in water).[1][2][4]

  • This compound (free base or HCl salt).[1][2][4]

  • DMT-MM (solid or freshly prepared solution).[1][2][4]

  • Buffer: 500 mM Borate buffer, pH 9.5.[4]

Step-by-Step:

  • Preparation: Dissolve this compound HCl (200 equiv.) in Borate buffer. Note: If using HCl salt, ensure the buffer capacity is sufficient to neutralize the salt and maintain pH > 9.0.

  • Activation: Add DMT-MM (200 equiv.) to the amine solution.

  • Reaction: Immediately add the Amine/DMT-MM mixture to the DNA-Carboxylate solution (final DNA conc.[1][2][4] ~0.5 mM).[1][2][4]

  • Incubation: Vortex and incubate at 25°C for 12–16 hours.

  • Purification: Ethanol precipitation. Add 0.1 volume of 3M NaOAc (pH 5.2) and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for 30 mins. Centrifuge (14,000 x g, 30 min). Remove supernatant.[1][2][4] Wash pellet with 70% EtOH.[1][2][4]

Validation Criteria:

  • LC-MS: Mass shift of +83.1 Da (minus water = +65 Da net addition if coupling to COOH).[1][2]

  • Yield: >85% conversion required.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Use Case: Using this compound to displace a halide (Cl/F) on a DNA-tagged heterocycle (e.g., chloropyrimidine, fluoronitrobenzene).

Mechanism: The spirocyclic amine acts as the nucleophile.[1][4] The reaction requires heat and a polar aprotic co-solvent.[1]

Materials:

  • DNA-Heteroaryl Chloride conjugate.[1][2][4]

  • This compound.[1][2][4][6][7]

  • Solvent: DMSO or DMAc.[1][2][4]

  • Buffer: 250 mM Borate buffer, pH 9.5.[4]

Step-by-Step:

  • Dissolution: Dissolve this compound (500 equiv.) in 50% DMSO / 50% Borate Buffer.

  • Addition: Add to DNA-Heteroaryl Chloride (final DNA conc.[1][2] 0.5 mM).[1][2][4] Final solvent ratio should be ~40% DMSO to ensure organic solubility of the amine while keeping DNA soluble.

  • Incubation: Heat to 60°C for 16 hours. Warning: Do not exceed 80°C to prevent DNA damage.[1][2]

  • Purification: Standard Ethanol precipitation (as above).

Protocol C: Reductive Amination

Use Case: Linking the spirocycle to a DNA-tagged aldehyde.[1][2][4]

Step-by-Step:

  • Mix: Combine DNA-Aldehyde (1 mM) with this compound (200 equiv.) in 200 mM Acetate buffer (pH 5.5).

  • Formation: Allow iminium ion formation for 1 hour at RT.

  • Reduction: Add NaBH3CN (400 equiv.) dissolved in water.[1][2][4]

  • Incubation: React for 4 hours at 25°C.

  • Quench/Purify: Ethanol precipitation.

Mechanistic Pathways & Troubleshooting

The following diagram details the chemical pathways and potential failure points (e.g., hydrolysis vs. coupling).

Reaction_Pathways DNA_COOH DNA-COOH Activation Activated Ester (DMT-MM adduct) DNA_COOH->Activation + DMT-MM Product DNA-Spiro-Amide (Success) Activation->Product + Spiro Amine (Kinetic Product) Hydrolysis Hydrolysis (Reversion to COOH) Activation->Hydrolysis + H2O (Slow) Spiro_Amine This compound (Nucleophile) Spiro_Amine->Product Nucleophilic Attack

Caption: Kinetic competition between spiro-amine coupling and aqueous hydrolysis during amide bond formation.[1]

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion (<50%) Amine salt not neutralized.[1][2]Increase buffer pH to 10.0 or add extra DIPEA (up to 50mM).
DNA Loss / Degradation pH < 4.0 or > 12.0; Metal contamination.[1][2][4]Check pH of amine stock; Use molecular biology grade water/reagents.[1][2][4]
Precipitation during reaction High organic solvent conc.[1][2]Keep DMSO/DMAc < 40% v/v.
Incomplete S_NAr Steric hindrance of spiro ring.Increase temp to 60°C; Extend time to 24h; Switch to Fluorine leaving group if possible.
References
  • Castan, I. F., et al. (2022).[4][8] "Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries." Bioorganic & Medicinal Chemistry, 63, 116688.[8] Available at: [Link][8][9]

  • Li, Y., et al. (2023).[4] "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds." ACS Omega, 8(26), 23899–23908. (Demonstrates BTC/DMT-MM usage for hindered secondary amines). Available at: [Link]

  • Madsen, D., et al. (2021).[4] "Highly efficient on-DNA amide couplings promoted by micelle forming surfactants."[1][2][4] Chemical Communications.[1][2][3] Available at: [Link]

Sources

Application Note: Strategic Synthesis of the Spiro[2.3]hexane Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The spiro[2.3]hexane skeleton represents a high-value pharmacophore in modern drug discovery. As a conformationally restricted surrogate for the gem-dimethyl group or a bioisostere of the piperidine/cyclohexane ring, it offers unique physicochemical advantages:

  • Vector Control: The rigid spiro-fusion directs substituents into precise, orthogonal vectors (

    
     rich) unavailable to flat aromatic systems.
    
  • Metabolic Stability: The high ring strain (~51 kcal/mol) paradoxically imparts metabolic resilience against oxidative metabolism compared to flexible alkyl chains.

  • Lipophilicity Modulation: It lowers logD compared to larger saturated rings while maintaining steric bulk.

This guide details the robust synthesis of the spiro[2.3]hexane core, focusing on the Simmons-Smith cyclopropanation of methylenecyclobutanes , currently the most scalable and regioselective method for generating functionalized building blocks (e.g., spiro[2.3]hexan-1-amine).

Strategic Analysis of Synthetic Routes

The construction of the spiro[2.3]hexane system generally follows two topological disconnections: (A) forming the 3-membered ring onto a 4-membered ring, or (B) forming the 4-membered ring onto a 3-membered ring.

Decision Matrix for Route Selection
ParameterMethod A: Cyclopropanation (Recommended)Method B: [2+2] Cycloaddition Method C: Double Alkylation
Key Disconnection Cyclopropane formation on exocyclic alkeneCyclobutane formation via alkene + alkeneSpiro-alkylation of malonates
Precursor 3-Methylene-cyclobutane derivativesAlkenes / Allenes1,1-Bis(halomethyl)cyclopropane
Scalability High (Multi-gram to Kilo)Low to Medium (Photochemical limits)High
Functional Tolerance Excellent (Esters, Nitriles, Protected Amines)Variable (Requires specific electronic matching)Good (Acidic protons interfere)
Primary Use Case General purpose building blocks Complex, highly substituted coresSimple, symmetric cores
Pathway Visualization

The following diagram illustrates the logical flow for selecting the synthesis method based on the desired substitution pattern.

SpiroSynthesis Start Target: Spiro[2.3]hexane Scaffold Subst Analyze Substitution Pattern Start->Subst RouteA Route A: Cyclopropanation (Simmons-Smith) Subst->RouteA 1,5-Disubstituted or Mono-functionalized RouteB Route B: [2+2] Cycloaddition (Photochemical/Thermal) Subst->RouteB Complex/Polysubstituted RouteC Route C: Double Alkylation (Malonate Displacement) Subst->RouteC Symmetric 1,1-Disubstituted PrecursorA Start: Methylenecyclobutane RouteA->PrecursorA ProductA Product: 1- or 5-Functionalized Spiro[2.3]hexane RouteA->ProductA PrecursorB Start: Alkene + Alkyne/Allene RouteB->PrecursorB ProductB Product: Highly Substituted Polyspirocycles RouteB->ProductB PrecursorC Start: 1,1-Bis(halomethyl)cyclopropane RouteC->PrecursorC

Figure 1: Strategic decision tree for spiro[2.3]hexane synthesis based on target functionality.

Detailed Protocol: Simmons-Smith Cyclopropanation

This protocol describes the synthesis of spiro[2.3]hexane-1-carbonitrile . This intermediate is a versatile gateway to amino-spiro[2.3]hexanes (via reduction) or carboxylic acids (via hydrolysis).

Mechanism: The reaction utilizes the Furukawa modification (


) to generate a zinc-carbenoid species (

). This electrophilic species adds to the exocyclic double bond of the cyclobutane precursor in a concerted, stereospecific manner.
Reagents & Equipment[1][2][3][4]
  • Substrate: 3-Methylene-cyclobutanecarbonitrile (1.0 equiv)

  • Carbenoid Source: Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv), Diiodomethane (
    
    
    
    , 2.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) - Anhydrous

  • Atmosphere: Argon or Nitrogen (Strictly inert)

  • Equipment: Flame-dried 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel.

Step-by-Step Methodology
1. Inert System Preparation
  • Critical: Flame-dry all glassware under vacuum and backfill with argon three times. Moisture destroys the zinc carbenoid and can cause violent exotherms.

  • Charge the flask with 3-methylene-cyclobutanecarbonitrile (e.g., 10 mmol) and anhydrous DCE (50 mL). Cool the solution to 0 °C using an ice bath.

2. Carbenoid Generation (In Situ)
  • Add Diethylzinc (20 mL, 1.0 M in hexanes) dropwise via syringe or addition funnel over 15 minutes.

    • Caution:

      
       is pyrophoric. Ensure the needle tip is submerged or the stream does not contact air.
      
  • Add Diiodomethane (1.6 mL, 20 mmol) dropwise over 20 minutes.

    • Observation: A white precipitate (

      
      ) may form. The solution typically turns slightly cloudy/milky.
      
    • Mechanistic Note: The pre-mixing of

      
       and 
      
      
      
      generates the active species
      
      
      and
      
      
      .
3. Cyclization Reaction[1][2][3][4][5]
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Optional: For sluggish substrates, heat the reaction to 40–50 °C for 4–12 hours. The spiro[2.3] formation is generally rapid due to the strain release of the exocyclic alkene, but the steric bulk of the nitrile can slow kinetics.

  • Monitoring: Monitor by TLC (stain with KMnO4; the product is not UV active unless derivatized) or GC-MS. Look for the disappearance of the alkene peak.

4. Controlled Quench (Safety Critical)
  • Cool the reaction mixture back to 0 °C.

  • Quench: Slowly add saturated aqueous

    
     solution.
    
    • Warning: Vigorous gas evolution (ethane/methane) will occur. Add dropwise initially.

  • Dilute with diethyl ether or DCM. Separate the layers.

  • Wash the organic layer with saturated

    
     (to remove iodine byproducts) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
5. Purification
  • Volatility Warning: The parent spiro[2.3]hexane is volatile (bp ~70 °C). The nitrile derivative is less volatile but should still be concentrated carefully (do not use high vacuum < 10 mbar for extended periods).

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental Causality Table
StepActionMechanistic/Safety Reason
Solvent Choice Use DCE or DCMNon-coordinating solvents maximize the electrophilicity of the Zinc carbenoid. Ethers (THF) coordinate Zn, slowing the reaction.
Stoichiometry 2.0 equiv

Excess reagent is required because the nitrile group can coordinate to Zinc, sequestering some of the active carbenoid.
Temperature 0 °C

RT
Initial low temp prevents "runaway" exotherms during carbenoid formation; RT/Heat ensures conversion of the sterically hindered alkene.
Quench Sat.

Acidic quench breaks up zinc salts/emulsions. Basic washes remove iodine, which can cause product decomposition.

Reaction Workflow Diagram

ProtocolFlow Setup Step 1: Inert Setup (Ar, Dry DCM, 0°C) Reagent Step 2: Carbenoid Gen (Add Et2Zn then CH2I2) Setup->Reagent Active Species Formation React Step 3: Cyclization (Warm to RT, 4-12h) Reagent->React Stereospecific Addition Quench Step 4: Quench (Sat. NH4Cl, Gas Evol!) React->Quench Completion Workup Step 5: Isolation (Extr., Wash, Conc.) Quench->Workup Purification

Figure 2: Operational workflow for the Simmons-Smith cyclopropanation.

Emerging Methods: Photochemical [2+2] Cycloaddition[7]

While Simmons-Smith is the standard for functionalizing the ring, photochemical methods are emerging for constructing complex spiro-cores from "flat" precursors.

  • Concept: Visible-light irradiation of a diazo compound (or precursor) in the presence of an alkene.

  • Advantage: "Green" chemistry; avoids pyrophoric zinc.

  • Limitation: Often requires specific electronic biasing of the alkene (e.g., enol ethers or enamides) to control regioselectivity.

  • Protocol Summary: A mixture of the alkene and diazo-precursor is irradiated (Blue LED, 450 nm) in the presence of a photocatalyst (e.g.,

    
    ). This generates a triplet carbene or radical intermediate that cyclizes to form the spiro-junction.
    

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1958 , 80, 5323–5324. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24, 53-58. Link

  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Spirocyclic Motifs in Drug Discovery." Angewandte Chemie International Edition, 2010 , 49, 9052–9067. Link

  • Wiberg, K. B. "The Heat of Formation of Spiro[2.3]hexane." Journal of Organic Chemistry, 1998 , 63, 9567–9568. Link

  • Lemmerer, M. et al. "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes." Angewandte Chemie, 2023 . Link

  • Wang, Y. et al. "Design of Spiro[2.3]hex-1-ene... for Superfast Photoclick Chemistry." Journal of the American Chemical Society, 2014 , 136, 11834–11839. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of 5-Azaspiro[2.3]hexanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-azaspiro[2.3]hexane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these structurally unique and increasingly important motifs in medicinal chemistry.[1][2][3] The inherent ring strain and compact three-dimensionality of the this compound scaffold present unique synthetic challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered during their synthesis, with a focus on improving reaction yields and stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: The construction of the this compound skeleton primarily relies on the formation of the cyclopropane ring fused to a pre-existing azetidine or the construction of the azetidine ring onto a cyclopropane-containing fragment. A prevalent and effective method is the diastereoselective rhodium-catalyzed cyclopropanation of an exocyclic alkene on an azetidine ring.[4][5][6] Other methods, such as the Johnson-Corey-Chaykovsky reaction, have also been employed to generate the spirocyclic cyclopropane ring.[1][7]

Q2: What makes the synthesis of 5-azaspiro[2.3]hexanes challenging?

A2: The primary challenges in synthesizing 5-azaspiro[2.3]hexanes stem from the need to control the stereochemistry of multiple contiguous chiral centers and the inherent strain of the spirocyclic system.[4][5] These factors can lead to low yields, the formation of complex diastereomeric mixtures, and undesired side reactions such as ring-opening of the azetidine core.[2]

Q3: What are the key factors that influence the yield and diastereoselectivity of the cyclization reaction?

A3: Several factors critically impact the success of this compound synthesis. These include the choice of catalyst and ligands, the purity of starting materials, solvent polarity, reaction temperature, and reactant concentration.[8][9][10][11][12] Careful optimization of these parameters is essential to achieve high yields and desired stereoselectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My this compound cyclization reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low yields are a common frustration in spirocycle synthesis. A systematic approach to troubleshooting is crucial to identify the root cause. [8]

Initial Diagnostic Workflow:

LowYieldTroubleshooting cluster_solutions Potential Solutions Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity Begin CheckConditions Review Reaction Conditions (Temperature, Time, Atmosphere) CheckPurity->CheckConditions Purity Confirmed Purify Re-purify Starting Materials CheckPurity->Purify Impurities Suspected CheckCatalyst Assess Catalyst Activity CheckConditions->CheckCatalyst Conditions Correct ChangeTemp Adjust Temperature CheckConditions->ChangeTemp ChangeTime Vary Reaction Time CheckConditions->ChangeTime InertAtmosphere Ensure Inert Atmosphere CheckConditions->InertAtmosphere Optimize Systematic Optimization CheckCatalyst->Optimize Catalyst Active FreshCatalyst Use Fresh Catalyst/Ligand CheckCatalyst->FreshCatalyst ScreenCatalysts Screen Different Catalysts/Ligands CheckCatalyst->ScreenCatalysts

Troubleshooting Low Yields

Detailed Troubleshooting Steps:

  • Purity of Starting Materials and Reagents: Impurities in the starting materials can poison catalysts or lead to unwanted side reactions.[8][9]

    • Action: Ensure the purity of your azetidine precursor and any reagents used. Purification techniques such as column chromatography or recrystallization may be necessary.[9] If using air- or moisture-sensitive reagents, ensure all glassware is flame-dried and anhydrous solvents are used.[8]

  • Catalyst and Ligand Integrity: The choice and activity of the catalyst are paramount, especially in transition-metal-catalyzed reactions like rhodium-catalyzed cyclopropanation.[4][5]

    • Action: Use a fresh batch of catalyst and ligands. If applicable, screen different catalysts and ligands to find the optimal system for your specific substrate.[9][12] For instance, in some spirocyclizations, different ligands can dramatically affect both yield and enantioselectivity.[9]

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters that often require careful optimization.

    • Temperature: Some cyclization reactions are highly sensitive to temperature. Lower temperatures can sometimes improve selectivity, while higher temperatures may be needed to overcome activation barriers.[10][11][13] It's recommended to perform the reaction at a range of temperatures to find the optimum.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[8] Incomplete conversion may require longer reaction times, but prolonged exposure to reaction conditions could also lead to product degradation.[8]

    • Concentration: Reactant concentration can influence the competition between intramolecular cyclization and intermolecular side reactions.[11] In some cases, high dilution can favor the desired intramolecular pathway.

Table 1: General Optimization Parameters for this compound Synthesis

ParameterRecommendationRationale
Catalyst Loading Start with reported values (e.g., 1-10 mol%) and optimize.Insufficient catalyst can lead to incomplete reaction, while excessive amounts can sometimes promote side reactions.[4]
Solvent Screen a range of solvents with varying polarities (e.g., DCM, Toluene, THF).[9][14]Solvent polarity can influence the reaction mechanism and the stability of intermediates.[13]
Temperature Test a range from low (e.g., 0 °C) to elevated temperatures (e.g., 40-80 °C).Balances reaction rate and selectivity; lower temperatures often favor higher diastereoselectivity.[9]
Concentration Experiment with concentrations from 0.1 M down to 0.01 M.High dilution can favor intramolecular reactions and minimize intermolecular side product formation.[11]
Issue 2: Poor Diastereoselectivity

Q: I have successfully synthesized the this compound, but it is a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of the reaction?

A: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis due to the creation of a sterically congested spirocenter. [9]

Workflow for Improving Diastereoselectivity:

DiastereoselectivityTroubleshooting Start Poor Diastereoselectivity ModifyTemp Vary Reaction Temperature Start->ModifyTemp First Step ScreenSolvents Screen Solvents of Varying Polarity ModifyTemp->ScreenSolvents If no improvement ImprovedSelectivity Improved Diastereoselectivity ModifyTemp->ImprovedSelectivity Success ScreenLigands Screen Chiral Ligands/Catalysts ScreenSolvents->ScreenLigands If still poor ScreenSolvents->ImprovedSelectivity Success SubstrateControl Consider Substrate Modification ScreenLigands->SubstrateControl If applicable ScreenLigands->ImprovedSelectivity Success SubstrateControl->ImprovedSelectivity Success

Improving Diastereoselectivity

Detailed Strategies:

  • Temperature Modification: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[9]

  • Solvent Screening: The polarity of the solvent can significantly influence the transition state geometry, thereby affecting the diastereomeric ratio.[9] In some cases, a change in solvent can even reverse the diastereoselectivity.[9] A screening of solvents with a range of polarities is recommended.

  • Catalyst and Ligand Control: For catalyzed reactions, the choice of chiral ligands is crucial for inducing stereoselectivity.[9] Experimenting with different ligands, for example, varying their steric bulk or electronic properties, can have a profound impact on the stereochemical outcome.

  • Substrate-Directed Control: The stereochemistry of the starting material can direct the formation of a specific diastereomer.[9] If feasible, consider modifying the substrate to include bulky protecting groups or directing groups that can influence the facial selectivity of the cyclization.

Issue 3: Formation of Side Products

Q: My reaction is producing significant amounts of a side product, which is complicating purification and reducing the yield of my desired this compound. How can I identify and minimize side product formation?

A: Side product formation is often indicative of competing reaction pathways or product degradation. [8]

Common Side Reactions and Solutions:

  • Ring Opening of the Azetidine: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts. This can be exacerbated by acidic or basic conditions.[2]

    • Solution: Use milder reaction and workup conditions.[8] Avoid strong acids or bases and consider using a buffered system if necessary.

  • Intermolecular Reactions: At higher concentrations, starting materials can react with each other instead of undergoing the desired intramolecular cyclization.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.[11]

  • Product Degradation: The desired spirocyclic product may be unstable under the reaction or workup conditions.[8]

    • Solution: Monitor the reaction over time to check for product degradation after its initial formation.[8] If degradation is observed, consider shortening the reaction time, lowering the temperature, or using a milder workup procedure.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation to form a this compound Derivative

This protocol is a general guideline and may require optimization for specific substrates.[4][5]

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the azetidine-containing exocyclic olefin (1.0 equiv.).

  • Solvent Addition: Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, DCM).[5][14]

  • Catalyst Addition: Add the rhodium catalyst, such as Rh₂(OAc)₄ (1-10 mol%).[4][5]

  • Reagent Addition: Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.5-8.0 equiv.) in the same anhydrous solvent to the reaction mixture at the desired temperature (e.g., 40 °C).[4][5]

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired this compound product.

References

  • Technical Support Center: Synthesis of Spirocyclic Compounds - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL: )
  • Technical Support Center: Optimization of Spiroketaliz
  • Bechi, B., et al. (2014). Stereocontrolled synthesis of this compound derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals. (URL: )
  • Bechi, B., et al. (2014). Stereocontrolled synthesis of this compound derivatives as conformationally “frozen” analogues of L-glutamic acid. PMC. (URL: )
  • Optimization of the Reaction Conditions for the Reductive Cyclization - ResearchGate. (URL: [Link])

  • Tips & Tricks: (How to Improve) Yield - Department of Chemistry : University of Rochester. (URL: [Link])

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (URL: [Link])

  • Optimization of spirocyclization towards 2aa | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Technical Support Center: Spirocycliz
  • Synthesis of monoprotected 5‐azaspiro[2.3]hexane‐1‐amine derivatives 2 and 3. (URL: [Link])

  • (PDF) Stereocontrolled synthesis of this compound derivatives as conformationally "frozen" analogues of L-glutamic acid - ResearchGate. (URL: [Link])

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. (URL: [Link])

  • Stereocontrolled synthesis of this compound derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed. (URL: [Link])

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes | ChemRxiv. (URL: [Link])

  • Synthesis of substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles by platinum-catalyzed cascade cyclization/ring expansion of 2-alkynyl-1-azaspiro[2.3]hexanes - PubMed. (URL: [Link])

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC. (URL: [Link])

  • (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... - ResearchGate. (URL: [Link])

  • Synthesis of Substituted 1,4,5,6-Tetrahydrocyclopenta[b]pyrroles by Platinum-Catalyzed Cascade Cyclization/Ring Expansion of 2-Alkynyl-1-azaspiro[2.3]hexanes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction | Organic Letters - ACS Publications. (URL: [Link])

  • Supporting Information File 1 Stereocontrolled synthesis of this compound derivatives as conformationally “frozen” a - Beilstein Journals. (URL: [Link])

  • Thieme E-Journals - Synthesis / Full Text - Who we serve. (URL: [Link])

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Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for reactions involving sterically hindered spiro amines. The unique three-dimensional and rigid structure of spirocyclic amines, while beneficial for drug discovery in terms of potency and selectivity, often presents significant challenges in synthetic chemistry due to profound steric hindrance around the nitrogen atom.[1][2] This guide is designed to help you navigate these challenges with field-proven insights and scientifically grounded protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common issues encountered during the functionalization of sterically hindered spiro amines in a question-and-answer format.

Section 1: Acylation and Amide Bond Formation

Question 1: My standard amide coupling reaction (e.g., using DCC/DMAP) with a sterically hindered spiro amine is failing or giving very low yields. What is the likely cause and what should I try next?

Answer:

The low reactivity is almost certainly due to the steric hindrance around the nitrogen of your spiro amine, which prevents the nucleophilic attack on the activated carboxylic acid.[3][4] Standard coupling reagents like DCC (dicyclohexylcarbodiimide) may not be potent enough to overcome this steric barrier.

Troubleshooting Workflow for Failed Acylation:

G start Standard Coupling Fails (e.g., DCC/DMAP) reagent Switch to a More Potent Coupling Reagent start->reagent conditions Modify Reaction Conditions reagent->conditions If yield is still low final_product Successful Amide Formation reagent->final_product Success acid_halide Convert Carboxylic Acid to Acid Halide conditions->acid_halide If still unsuccessful conditions->final_product Success acid_halide->final_product

Caption: Decision workflow for troubleshooting failed acylations.

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: Utilize "in-situ" activating reagents that form highly reactive acylating species.[5] These are often phosphonium or uronium salts. A comparison of commonly used potent coupling reagents is provided in the table below.

    Coupling ReagentActivating GroupKey Advantages
    HATU OAt (1-hydroxy-7-azabenzotriazole)Highly efficient due to the anchimeric assistance of the pyridine nitrogen.
    HBTU/TBTU OBt (1-hydroxybenzotriazole)Widely used and effective for many "difficult" couplings.
    COMU OxymaPureHigh reactivity, often reported to be superior to HOAt-based reagents.
    PyBOP OBtPhosphonium-based reagent, good for suppressing racemization.[6]
  • Convert the Carboxylic Acid to an Acyl Halide: Acyl chlorides or fluorides are significantly more electrophilic than in-situ activated esters.[]

    • Acyl Chlorides: Treat the carboxylic acid with oxalyl chloride or thionyl chloride. Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[][8]

    • Acyl Fluorides: These can be generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and have been shown to be effective for coupling sterically hindered amino acids.[6]

  • Optimize Reaction Conditions:

    • Increase Temperature: Heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome the steric barrier.[4][9]

    • Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are well-solvated.

    • Extended Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction by LC-MS over 24-48 hours.

Section 2: N-Alkylation Reactions

Question 2: I am attempting an N-alkylation of my spiro amine with an alkyl halide, but the reaction is sluggish and incomplete. How can I drive this reaction to completion?

Answer:

Direct SN2 alkylation is highly sensitive to steric hindrance on both the nucleophile (the amine) and the electrophile (the alkyl halide).[10] The bulky spirocyclic scaffold impedes the backside attack required for an SN2 reaction.

Troubleshooting Workflow for N-Alkylation:

start Low Yield in Direct Alkylation leaving_group Improve Leaving Group (e.g., I- or OTs) start->leaving_group base_solvent Optimize Base and Solvent leaving_group->base_solvent product Successful N-Alkylation leaving_group->product Success temp_time Increase Temperature and Reaction Time base_solvent->temp_time base_solvent->product Success reductive_amination Alternative: Reductive Amination temp_time->reductive_amination If still low yield temp_time->product Success reductive_amination->product

Caption: Troubleshooting strategies for N-alkylation of hindered amines.

Recommended Solutions:

  • Enhance Electrophile Reactivity:

    • Switch to a Better Leaving Group: If you are using an alkyl chloride or bromide, switching to an alkyl iodide or a tosylate (OTs) will significantly increase the reaction rate.[9] Tosylates are particularly effective for alkylating hindered secondary amines.[11]

    • Use a Less Hindered Electrophile: If possible, use a primary alkyl halide. Reactivity follows the trend: CH₃X > 1° > 2°. Tertiary halides are unsuitable as they will primarily undergo elimination.

  • Optimize Base and Solvent:

    • Strong, Non-nucleophilic Base: Use a strong base to ensure complete deprotonation of any intermediate ammonium salt. A hindered base like 1,2,2,6,6-pentamethylpiperidine (PMP) can be effective.[11] For simpler systems, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile are standard choices.[9]

    • Solvent: A polar aprotic solvent (DMF, DMSO, NMP) is generally preferred to solvate the cationic species and accelerate SN2 reactions.

  • Alternative Synthetic Routes:

    • Reductive Amination: This is an excellent alternative for introducing alkyl groups.[9][12] The reaction involves forming an iminium ion from the amine and a corresponding aldehyde or ketone, which is then reduced in situ. This method can be more forgiving of steric hindrance.[13] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).

    • Hydrogen Autotransfer: Catalytic N-alkylation using an alcohol as the alkylating agent via a hydrogen autotransfer strategy is a modern, atom-economical alternative.[14] This often requires a transition metal catalyst (e.g., based on Iridium or Nickel).[14]

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Question 3: My Buchwald-Hartwig amination to couple an aryl halide with my hindered spiro amine is not working. What are the critical parameters to investigate?

Answer:

Palladium-catalyzed C-N cross-coupling reactions are powerful but highly dependent on the ligand, base, and substrate combination, especially with challenging nucleophiles like hindered spiro amines.[15] The steric bulk can inhibit the crucial reductive elimination step in the catalytic cycle.

Key Parameters for Optimization:

ParameterRecommended Action & Rationale
Ligand Screen a panel of modern, bulky biarylphosphine ligands. Ligands like RuPhos and AlisonPhos are specifically designed to facilitate the coupling of hindered substrates.[15][16] They promote the necessary reductive elimination step.
Base Use a strong, non-coordinating base. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. The choice of cation (Na⁺ vs. K⁺ vs. Cs⁺) can also influence the reaction rate.
Catalyst System Consider specialized catalyst systems. For instance, heterobimetallic palladium-titanium complexes have been shown to be highly effective for aminations with hindered secondary amines by increasing the electrophilicity of the palladium center.[17]
Solvent Aprotic, non-coordinating solvents like toluene or dioxane are standard.

Experimental Protocol: Screening for Buchwald-Hartwig Amination

  • Setup: In a glovebox, add the aryl halide (1.0 equiv.), Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (4-5 mol%) to a vial.

  • Addition: Add the spiro amine (1.2 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

Section 4: Protecting Group Strategies

Question 4: Should I use a protecting group on my spiro amine? If so, which one?

Answer:

While it seems counterintuitive to add more bulk, a protecting group can be a strategic choice. It temporarily converts the amine into a less nucleophilic functional group (like a carbamate), allowing other transformations to occur elsewhere in the molecule without interference.[18]

When to Use a Protecting Group:

  • When you need to perform a reaction that is incompatible with a free amine (e.g., reacting with a strong electrophile at another site).

  • To prevent side reactions like polyalkylation.[8]

Choosing a Protecting Group:

The key is to select a group that can be removed under conditions that will not affect the rest of your molecule (orthogonal protection strategy).[18]

Protecting GroupInstallation ReagentRemoval ConditionsKey Features
Boc (tert-butoxycarbonyl)Boc₂O, baseStrong acid (e.g., TFA)[19]Very common, stable to a wide range of conditions except strong acid.
Cbz (benzyloxycarbonyl)Cbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)[19]Useful if your molecule has acid-sensitive groups but is stable to hydrogenation.
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[19]Ideal if your molecule is sensitive to both acid and hydrogenation.

References

  • Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Assignment of 5-azaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and introduce new vectors for chemical exploration. The 5-azaspiro[2.3]hexane framework, a unique conjunction of a cyclopropane and an azetidine ring, presents a compelling yet challenging case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the spectral assignment for this strained heterocyclic system, blending theoretical principles with practical experimental strategies. We will dissect the nuances of its 1H and 13C NMR spectra, offering a robust protocol for unambiguous assignment, and compare expected chemical shifts with data from substituted analogs.

The Structural Conundrum: Ring Strain and Heteroatomic Influence

The this compound molecule is characterized by two key features that profoundly influence its NMR spectra: the high degree of ring strain in both the cyclopropane and azetidine moieties, and the presence of a nitrogen atom at the spirocyclic junction. The puckering of the four-membered azetidine ring and the unique electronic environment of the three-membered carbocycle create a complex interplay of shielding and deshielding effects. Understanding these intrinsic properties is the first step toward a successful spectral assignment.

Theoretical studies on the parent cycloalkanes offer a foundational perspective. The protons on a cyclopropane ring are known to be unusually shielded, typically resonating around 0.22 ppm.[1][2] This upfield shift is attributed to a combination of factors, including the anisotropy of the C-C bonds and a shielding ring current-like effect.[1][2][3] Conversely, cyclobutane protons are deshielded and resonate further downfield at approximately 1.98 ppm.[1][2] These baseline values provide a starting point for predicting the chemical shifts in the spirocyclic system, which will be further modulated by the nitrogen atom's electronegativity and anisotropic effects.

Experimental Strategy for Unambiguous Assignment

A multi-pronged approach utilizing both one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for the complete and accurate assignment of the 1H and 13C spectra of this compound.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[4]

  • 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.[5][6]

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Predicted and Comparative Spectral Analysis

¹H NMR Spectrum Analysis:

  • Cyclopropane Protons (H1, H2): Expect these to be the most upfield signals, likely in the range of 0.5-1.5 ppm. The inherent shielding of the cyclopropane ring will be the dominant factor. In substituted analogs, these protons appear as multiplets, indicating complex spin-spin coupling.[7]

  • Azetidine Protons (H3, H4): These protons will be deshielded by the adjacent nitrogen atom. Their chemical shifts are anticipated to be in the range of 3.0-4.0 ppm. The exact positions will depend on their orientation relative to the nitrogen lone pair and any ring puckering.

¹³C NMR Spectrum Analysis:

  • Spiro Carbon (C5): This quaternary carbon, being part of two strained rings and bonded to nitrogen, will have a unique chemical shift. Its assignment can be confirmed through HMBC correlations to the surrounding protons.

  • Cyclopropane Carbons (C1, C2): These carbons are expected to be significantly shielded, resonating at a high field (likely 10-25 ppm).

  • Azetidine Carbons (C3, C4): These carbons, being directly attached to the nitrogen, will be deshielded and are expected to resonate in the range of 40-60 ppm.

The following table summarizes the predicted chemical shifts for the parent this compound, based on theoretical considerations and comparison with substituted analogs.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D Correlations
1, 20.5 - 1.510 - 25COSY with each other; HSQC to C1/C2; HMBC to C3/C4 and C5
3, 43.0 - 4.040 - 60COSY with each other; HSQC to C3/C4; HMBC to C1/C2 and C5
5 (N-H)Variable (1.0 - 5.0)-HMBC to C1/C2 and C3/C4
Spiro (C)-50 - 70HMBC from H1/H2 and H3/H4

Visualizing the Assignment Strategy

The following diagrams illustrate the molecular structure and the workflow for NMR spectral assignment.

Caption: Molecular structure of this compound.

workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Assignment H1_NMR 1D ¹H NMR assign_protons Assign ¹H Signals H1_NMR->assign_protons C13_NMR 1D ¹³C NMR assign_carbons Assign ¹³C Signals C13_NMR->assign_carbons COSY 2D COSY COSY->assign_protons HSQC 2D HSQC HSQC->assign_protons HSQC->assign_carbons HMBC 2D HMBC HMBC->assign_carbons structure_elucidation Final Structure Confirmation assign_protons->structure_elucidation assign_carbons->structure_elucidation

Caption: Workflow for NMR spectral assignment of this compound.

Conclusion

The NMR spectral assignment of this compound is a non-trivial task that requires a systematic and multi-faceted approach. By leveraging the foundational principles of NMR spectroscopy, including the known chemical shift trends of strained carbocycles, and employing a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment can be achieved. The insights gained from the analysis of substituted derivatives provide a valuable comparative framework. This guide serves as a comprehensive resource for researchers and drug development professionals, enabling them to confidently elucidate the structure of this and other complex spirocyclic systems, thereby accelerating the discovery of novel therapeutic agents.

References

  • Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 78(5), 2135–2141.
  • Mamatyuk, V. I., & Berezina, G. N. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed, 78(5), 2135-41.
  • Stojanović, M. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane. Cherry.
  • Stojanović, M. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
  • D'Andrea, P., et al. (2014). Stereocontrolled synthesis of this compound derivatives as conformationally “frozen” a - Beilstein Journals. Beilstein Journal of Organic Chemistry, 10, 1114-1120.
  • D'Andrea, P., et al. (2014). Stereocontrolled synthesis of this compound derivatives as conformationally “frozen” analogues of L-glutamic acid. PMC.
  • Synthesis of monoprotected 5‐azaspiro[2.3]hexane‐1‐amine derivatives 2 and 3.
  • Özçubukçu, S., et al. (2010). Phosphorus−Nitrogen Compounds. 21. Syntheses, Structural Investigations, Biological Activities, and DNA Interactions of New N/O Spirocyclic Phosphazene Derivatives. Inorganic Chemistry, 49(15), 7048–7063.
  • Stojanović, M. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane - Cherry.
  • Joshi, K., et al. (2020). synthesis and biological screening of new azaspiro[2][3] heptanecarboxylate derivatives. Journal of Advanced Scientific Research, 11(1), 44-49.

  • D'Andrea, P., et al. (2014). (PDF) Stereocontrolled synthesis of this compound derivatives as conformationally "frozen" analogues of L-glutamic acid.
  • Rossini, A. J., et al. (2017). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Nitrogen NMR. University of Ottawa.
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  • General Procedures.
  • (PDF) Computational Prediction of the 1H and 13C NMR. Amanote Research.
  • Binsch, G., Lambert, J. B., & Roberts, J. D. (1964). Nitrogen nuclear magnetic resonance spectroscopy. Part 7. Journal of the Chemical Society.
  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. AZoNetwork.
  • Breitmaier, E., & Voelter, W. (2000). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
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A Tale of Two Motifs: A Comparative Guide to the Bioactivity of Gem-Dimethyl and Spiro[2.3]hexane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the quest for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. The strategic modification of molecular scaffolds plays a pivotal role in this endeavor, and the choice between seemingly similar structural motifs can have profound consequences on a compound's biological activity. This guide provides an in-depth, objective comparison of two such motifs that have garnered significant attention: the classic gem-dimethyl group and the more contemporary spiro[2.3]hexane moiety.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical exploration of the comparative bioactivity of these two structural units. We will delve into the rationale behind their use as bioisosteres, present supporting experimental data where available, and provide detailed protocols for assessing their impact on key drug-like properties.

The Foundation: Understanding the Role of Gem-Dimethyl and Spiro[2.3]hexane Groups

The gem-dimethyl group , a cornerstone in medicinal chemistry, is frequently incorporated into drug candidates for several strategic reasons. Its primary role is often to introduce steric bulk in a controlled manner, which can influence a molecule's conformation and its interaction with a biological target.[1] This can lead to an entropically favorable restriction of the molecule into a bioactive conformation, thereby enhancing potency and selectivity.[1] Furthermore, the gem-dimethyl motif is known to block sites of metabolism, improving a compound's metabolic stability and, consequently, its pharmacokinetic profile.[1]

The spiro[2.3]hexane moiety, a more recent entrant into the medicinal chemist's toolkit, is a strained, three-dimensional scaffold that has emerged as a promising bioisostere for the gem-dimethyl group and other common structural units.[2][3][4][5] Its rigid, spirocyclic nature offers a unique way to orient substituents in three-dimensional space, potentially leading to novel and improved interactions with a target protein.[6] The introduction of a spirocyclic center can also favorably impact physicochemical properties such as solubility and lipophilicity.[7]

The core principle underpinning the comparison of these two motifs is bioisosterism , where one functional group can be replaced by another while maintaining or improving the desired biological activity.[8] The spiro[2.3]hexane ring system, with its compact and rigid structure, can mimic the steric footprint of the gem-dimethyl group while offering distinct advantages in terms of its vectoral presentation of substituents and its influence on overall molecular properties.

Head-to-Head Comparison: A Data-Driven Analysis

While the theoretical benefits of the spiro[2.3]hexane motif are compelling, a direct, data-driven comparison with the gem-dimethyl group is essential for informed decision-making in drug design. Although a comprehensive set of studies directly comparing a gem-dimethyl substituted compound with its exact spiro[2.3]hexane analog across a range of biological targets is not yet abundant in the public domain, we can draw valuable insights from existing research and related bioisosteric replacements.

A notable study explored the potential of heteroatom-containing spiro[2.3]hexane analogs as bioisosteres for 4-substituted piperidines, a common scaffold in drug discovery.[3] Through in silico modeling and subsequent in vitro testing, it was demonstrated that a 5-azaspiro[2.3]hexane derivative could effectively interact with the µ-opioid receptor, validating its potential as a bioisosteric replacement.[3] This provides a strong rationale for considering the broader spiro[2.3]hexane class as a viable alternative to more traditional motifs.

Furthermore, extensive research on oxetanes, which can be considered oxygen-containing analogs of spiro[2.3]hexanes, has shown their utility as bioisosteres for gem-dimethyl groups.[7] In numerous instances, the replacement of a gem-dimethyl group with an oxetane has led to improvements in aqueous solubility and metabolic stability, while maintaining or even enhancing biological potency.[7][9]

The following table summarizes the anticipated and observed effects of replacing a gem-dimethyl group with a spiro[2.3]hexane moiety based on current understanding and related studies.

PropertyGem-Dimethyl GroupSpiro[2.3]hexane AnalogRationale and Causality
Conformational Rigidity HighVery HighThe spirocyclic nature of the spiro[2.3]hexane system imposes greater conformational constraint compared to the rotational freedom of the two methyl groups. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[6]
Lipophilicity (LogP/LogD) Increases lipophilicityGenerally lower lipophilicityThe replacement of two methyl groups with a carbocyclic ring system can lead to a more compact and less lipophilic structure. The introduction of heteroatoms in spiro[2.3]hexane analogs can further decrease lipophilicity.[7]
Aqueous Solubility Can decrease solubilityGenerally improved solubilityThe lower lipophilicity and often more polar nature of spiro[2.3]hexane analogs contribute to enhanced aqueous solubility, a critical parameter for drug delivery and bioavailability.[7]
Metabolic Stability Can block metabolism at the site of substitutionOften enhances metabolic stabilityThe rigid, strained ring system of spiro[2.3]hexane can be less susceptible to metabolic enzymes compared to the more flexible gem-dimethyl group. This can lead to a longer half-life and improved pharmacokinetic profile.[7][10]
Potency (e.g., IC50, EC50) Variable, can enhance potency through conformational effectsCan maintain or improve potencyThe precise orientation of substituents afforded by the spiro[2.3]hexane scaffold can lead to optimized interactions with the target binding site, potentially improving potency. However, this is highly target-dependent.
Selectivity Can improve selectivity by occupying specific pocketsCan enhance selectivityThe unique three-dimensional shape of the spiro[2.3]hexane moiety can allow for more specific interactions with the target protein over off-targets, leading to improved selectivity.
Synthetic Accessibility Generally straightforward to installMore complex, but synthetic routes are becoming more accessibleWhile the synthesis of spiro[2.3]hexane derivatives can be more challenging than incorporating a gem-dimethyl group, recent advances in synthetic methodologies are making these scaffolds more readily available for drug discovery programs.[2][3]

Experimental Workflows: Assessing the Impact of Structural Modifications

To empirically validate the theoretical advantages of the spiro[2.3]hexane motif over the gem-dimethyl group, a series of well-defined experimental protocols are essential. The following section outlines key in vitro assays that are crucial for a comparative bioactivity assessment.

In Vitro Potency and Selectivity Assessment

A primary goal of bioisosteric replacement is to maintain or improve the potency of a lead compound. This is typically assessed using in vitro assays that measure the concentration of the compound required to elicit a specific biological response.

cluster_0 Potency & Selectivity Workflow Compound Synthesis Compound Synthesis Primary Assay (Target of Interest) Primary Assay (Target of Interest) Compound Synthesis->Primary Assay (Target of Interest) Test Analogs Selectivity Panel (Off-Targets) Selectivity Panel (Off-Targets) Compound Synthesis->Selectivity Panel (Off-Targets) Test Analogs IC50/EC50 Determination IC50/EC50 Determination Primary Assay (Target of Interest)->IC50/EC50 Determination Comparative Analysis Comparative Analysis IC50/EC50 Determination->Comparative Analysis Selectivity Panel (Off-Targets)->Comparative Analysis

Caption: Workflow for comparative potency and selectivity testing.

Step-by-Step Protocol for IC50 Determination:

  • Compound Preparation: Prepare stock solutions of both the gem-dimethyl and spiro[2.3]hexane analogs in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a microplate format, perform serial dilutions of the test compounds.

  • Biological Reaction: Add the target enzyme, receptor, or cells to the wells containing the diluted compounds. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature to allow for the biological interaction to occur.

  • Signal Detection: Measure the assay signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

  • Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators) value.

  • Selectivity Assessment: Repeat the assay with a panel of related off-target proteins to determine the selectivity profile of each compound.

Metabolic Stability Assessment

Improving metabolic stability is a key driver for considering the spiro[2.3]hexane motif. In vitro metabolic stability assays using liver microsomes are a standard method for evaluating a compound's susceptibility to metabolism.

cluster_1 Metabolic Stability Workflow Compound Incubation with Liver Microsomes Compound Incubation with Liver Microsomes Time Point Sampling Time Point Sampling Compound Incubation with Liver Microsomes->Time Point Sampling LC-MS/MS Analysis LC-MS/MS Analysis Time Point Sampling->LC-MS/MS Analysis Data Analysis (t1/2, Intrinsic Clearance) Data Analysis (t1/2, Intrinsic Clearance) LC-MS/MS Analysis->Data Analysis (t1/2, Intrinsic Clearance)

Caption: Workflow for assessing in vitro metabolic stability.

Step-by-Step Protocol for Metabolic Stability Assay:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.

  • Compound Addition: Add the test compound (gem-dimethyl or spiro[2.3]hexane analog) to the reaction mixture at a final concentration typically in the low micromolar range.

  • Incubation and Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Physicochemical Property Assessment

The impact of the gem-dimethyl to spiro[2.3]hexane substitution on key physicochemical properties such as solubility and permeability should also be experimentally determined.

Aqueous Solubility:

  • Method: Thermodynamic or kinetic solubility assays can be performed. For thermodynamic solubility, an excess of the solid compound is equilibrated in a buffered aqueous solution, and the concentration of the dissolved compound is measured. Kinetic solubility is often determined by adding a DMSO stock solution to the buffer and measuring the concentration at which precipitation occurs.

  • Analysis: The solubility is typically reported in µg/mL or µM.

Permeability:

  • Method: The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo drug absorption. The assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with many of the characteristics of the intestinal epithelial barrier.

  • Analysis: The apparent permeability coefficient (Papp) is calculated and used to classify compounds as having low, medium, or high permeability.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a gem-dimethyl group or a spiro[2.3]hexane analog is a nuanced one that depends on the specific goals of a drug discovery program. The gem-dimethyl motif remains a valuable and readily accessible tool for introducing steric bulk and blocking metabolism. However, the spiro[2.3]hexane scaffold offers a compelling alternative, particularly when seeking to enhance aqueous solubility, improve metabolic stability, and explore novel three-dimensional chemical space.

The increased conformational rigidity of the spiro[2.3]hexane moiety can lead to more potent and selective compounds by pre-organizing the molecule for optimal target engagement. While the synthetic complexity of spiro[2.3]hexane derivatives has historically been a barrier, ongoing advancements in synthetic chemistry are making these valuable scaffolds more accessible.

Ultimately, the choice between these two motifs should be data-driven. By systematically synthesizing and evaluating both gem-dimethyl and spiro[2.3]hexane analogs using the experimental workflows outlined in this guide, medicinal chemists can make informed decisions to accelerate the discovery of new and improved therapeutic agents. The continued exploration of novel, three-dimensional scaffolds like the spiro[2.3]hexane family will undoubtedly play a crucial role in the future of drug design.

References

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  • Colella, M., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres.
  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.
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  • Colella, M., et al. (2025). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives.
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  • Li, G., et al. (2021). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 19(3), 540-544.
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  • Figshare. (n.d.). Collection - Synthesis of Novel Spiro[2.3]hexane Carbocyclic Nucleosides via Enzymatic Resolution - Organic Letters. Figshare.
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Exit Vector & Bioisosteric Analysis: 5-Azaspiro[2.3]hexane vs. Morpholine

[1][2]

Executive Summary

In modern medicinal chemistry, the transition from "flat" sp²-rich scaffolds to three-dimensional sp³-rich architectures is a primary strategy to improve physicochemical properties and patentability.[1] This guide provides a technical comparison between the classical morpholine heterocycle and its high-strain bioisostere, This compound .[1]

While morpholine is a ubiquitous solubilizing linker, its fixed chair conformation often limits spatial exploration. The this compound scaffold offers a distinct "orthogonal" exit vector, altered basicity, and enhanced metabolic stability, serving as a critical tool for "escaping flatland."

Part 1: Geometric & Structural Analysis

The fundamental distinction between these two scaffolds lies in their Exit Vectors —the geometric relationship (angle and distance) between the point of attachment (typically the nitrogen) and the distal functionalization point.

Morpholine: The Linear/Planar Standard

Morpholine predominantly exists in a chair conformation. When used as a linker (e.g., N-arylation and C-functionalization), the exit vectors are defined by the N1 and O4 (or C4) axes.

  • Geometry: Defined by a ~109.5° tetrahedral angle locally, but the overall vector from N to the distal 4-position is roughly linear (180° projection) or slightly offset depending on the chair flip.

  • Limitation: It projects substituents into a predictable, often planar-aligned space, potentially leading to "flat" SAR (Structure-Activity Relationship) landscapes.

This compound: The Orthogonal Diver

This scaffold consists of an azetidine ring spiro-fused to a cyclopropane ring. The spiro-carbon (

  • Geometry: The exit vector is defined by the amine nitrogen (

    
    ) and a substituent on the cyclopropane ring (
    
    
    or
    
    
    ).
  • Vector Angle: Unlike the linear morpholine, the angle between the

    
     bond and the 
    
    
    bond creates a rigid "kink."
  • Stereochemistry: The cyclopropane substituents can be cis or trans relative to the nitrogen lone pair, offering two distinct, non-interconvertible vectors from the same chemical connectivity.

Visualizing the Vector Shift

The following diagram illustrates the geometric divergence between the two scaffolds.

ExitVectorAnalysisMorpholineMorpholine (Chair)VectorMVector: ~180° (Distal)Linear ProjectionMorpholine->VectorMGeometrySpiroThis compoundVectorSVector: ~90-120° (Kinked)Orthogonal ProjectionSpiro->VectorSGeometryVectorM->VectorSBioisostericShiftSAR_Impact_MSAR Consequence:Extended Reach, Low 3D ComplexityVectorM->SAR_Impact_MSAR_Impact_SSAR Consequence:Access to Novel Pockets, High Fsp3VectorS->SAR_Impact_S

Figure 1: Comparative Exit Vector Logic. Morpholine provides linear extension, while this compound offers angular, orthogonal projection.

Part 2: Physicochemical Profiling

Replacing morpholine with this compound drastically alters the physicochemical profile. This is not a "silent" bioisosteric replacement; it requires careful parameter monitoring.

PropertyMorpholineThis compoundImpact on Drug Design
Basicity (pKₐ) ~8.3 (Conjugate Acid)~10.5 - 11.0 (Est.)Critical: Spiro cycle is significantly more basic (azetidine-like).[2] This increases solubility but may reduce membrane permeability (LogD decrease).
Lipophilicity (LogP) -0.86~0.2 (Parent)Spiro scaffold is slightly more lipophilic than morpholine intrinsically, but the high pKₐ often lowers LogD₇.₄.
Fsp³ (3D Character) Low (0.66 if unsubstituted)High (1.0)Higher Fsp³ correlates with improved clinical success rates and solubility.
Metabolic Stability Moderate (N-oxidation, Ring opening)HighThe quaternary spiro-carbon blocks

-oxidation sites, often extending half-life (

).
Molecular Weight 87.12 Da83.13 DaMinimal change; allows "space" for other functional groups.
The "Basicity Trap"

Researchers must note that the azetidine nitrogen in this compound is highly basic compared to the oxygen-buffered morpholine.

  • Morpholine: Oxygen withdraws electron density, lowering pKₐ to physiological range (~8.3).

  • Spiro: Lacks the electronegative oxygen. To match morpholine's pKₐ, an electron-withdrawing group (EWG) like a difluorocyclopropane or an adjacent carbonyl is often required.

Part 3: Experimental Validation Protocols

To validate the utility of this scaffold switch, the following experimental workflows are recommended.

Protocol A: Exit Vector Quantification (Small Molecule X-Ray/Computational)

Objective: Determine the precise angle (


  • Crystal Growth: Grow single crystals of the morpholine reference and the spiro-analogue using slow evaporation (MeOH/DCM).

  • Data Collection: Collect X-ray diffraction data at 100 K.

  • Vector Definition:

    • Define Centroid A (Core attachment point).

    • Define Centroid B (Scaffold Nitrogen).

    • Define Centroid C (Distal substituent).

  • Calculation: Measure the angle

    
     and the torsion 
    
    
    .
  • Overlay: Superimpose the N-Core bonds in PyMOL or MOE to visualize the spatial displacement of the distal group.

Protocol B: Comparative Microsomal Stability Assay

Objective: Assess if the spiro-quaternary center blocks metabolic clearance.

  • Preparation: Prepare 1 µM test compound solutions in phosphate buffer (pH 7.4).

  • Incubation: Add pooled liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH regenerating system.

  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    (intrinsic clearance).
    • Success Criterion: Spiro analogue should show

      
       reduction in 
      
      
      compared to morpholine.

Part 4: Decision Framework for Scaffold Selection

When should you replace Morpholine with this compound? Use this logic flow.

DecisionTreeStartStart: Morpholine LeadNeeds OptimizationIssueIdentify Primary LiabilityStart->IssueSolubilitySolubility/Polarity?Issue->SolubilityLowMetabMetabolic Stability?Issue->MetabHigh ClearanceVectorLack of Potency/Selectivity?Issue->VectorFlat SARSpiro_Yes1Consider Spiro:High Fsp3 helps,but watch pKa increaseSolubility->Spiro_Yes1Spiro_Yes2Strong Candidate:Spiro blocks alpha-oxidationMetab->Spiro_Yes2Spiro_Yes3Ideal Candidate:New Vector exploresnovel pocket regionsVector->Spiro_Yes3

Figure 2: Strategic Decision Tree. Selecting the spiro-scaffold is most effective when driving for metabolic stability or novel vector exploration.

References

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2014). "The Role of Physicochemical Properties in the Optimization of Drug Candidates." Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2021).[2] "Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)Spiro[2.3]Hexane Scaffolds." European Journal of Organic Chemistry.[2] Link

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